Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride
Description
Benzene-1,4-diamine (para-phenylenediamine, PPD; CAS 106-50-3) is an aromatic diamine with the molecular formula C₆H₈N₂. It is a key intermediate in dye synthesis, particularly for hair dyes and textile pigments, and serves as a monomer in high-performance polymers like aramid fibers (e.g., Kevlar) . Its electron-donating amino groups enhance nucleophilicity, enabling reactions with electrophilic agents like diacyl chlorides .
Benzene-1,4-dicarbonyl chloride (terephthaloyl chloride; CAS 100-20-9) is a diacyl chloride with the formula C₈H₄Cl₂O₂. It is a white crystalline solid (melting point: 83–84°C) that reacts vigorously with nucleophiles, forming polyamides or polyesters. Industrially, it is critical for synthesizing para-aramid fibers via condensation polymerization with benzene-1,4-diamine .
Their Polymer (CAS 26125-61-1): The copolymer of benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride forms a rigid, thermally stable polyamide (para-aramid). The repeating unit has the formula (C₁₄H₁₂Cl₂N₂O₂)ₙ, with high tensile strength and flame resistance, making it indispensable in aerospace and protective gear .
Properties
CAS No. |
26125-61-1 |
|---|---|
Molecular Formula |
C14H12Cl2N2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O2.C6H8N2/c9-7(11)5-1-2-6(4-3-5)8(10)12;7-5-1-2-6(8)4-3-5/h1-4H;1-4H,7-8H2 |
InChI Key |
KIEIYPCTMJWBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1N)N |
Related CAS |
26125-61-1 |
Origin of Product |
United States |
Preparation Methods
Summary Table of Key Parameters
| Parameter | Value/Range |
|---|---|
| Starting material | 1,4-dihydroxybenzene |
| Aminating agent | Ammonia (NH3) |
| Catalyst | Metal catalyst (e.g., Ni, Co) |
| Temperature | 300°C - 450°C (opt. 350°C) |
| Pressure | Up to 3000 psig (~200 atm) |
| Ammonia:Hydroquinone ratio | ≥ 20:1 (example 100:1) |
| Reaction time | 1 - 4 hours |
| Yield of Benzene-1,4-diamine | ~84.3% |
| Purity | ~97% |
Preparation of Benzene-1,4-dicarbonyl chloride (Terephthaloyl chloride)
2.1 Industrial Synthesis Overview
Benzene-1,4-dicarbonyl chloride is typically prepared by chlorination of terephthalic acid or by direct chlorination of benzene derivatives under controlled conditions. The chlorination process involves replacing carboxyl groups with acid chloride groups, often using reagents like thionyl chloride or phosphorus pentachloride.
2.2 Chlorination of Benzene to Intermediates
- Chlorination of benzene to chlorinated intermediates (such as 1,4-dichlorobenzene) is a precursor step.
- According to EP0829461A1, chlorination of benzene with chlorine gas in the presence of a ferric chloride catalyst and elemental sulfur cocatalyst yields 1,4-dichlorobenzene selectively.
2.3 Reaction Conditions for Chlorination
- Starting Material: Benzene
- Chlorinating Agent: Chlorine gas (Cl2)
- Catalyst: Ferric chloride (FeCl3) or other chlorination catalysts (antimony pentachloride, cupric chloride, etc.)
- Co-catalyst: Elemental sulfur
- Temperature: 40°C to 90°C (optimal range)
- Chlorine to benzene molar ratio: 2.4 to 2.9 (optimum 2.5 to 2.85)
- Catalyst to co-catalyst molar ratio: Approximately 1:1
2.4 Product Mixture and Separation
- The chlorination produces a mixture of chlorobenzenes including 1,4-dichlorobenzene (1,4-DCB), 1,2-dichlorobenzene (1,2-DCB), and various trichlorobenzenes.
- The desired 1,4-dichlorobenzene is the second major component after 1,2,4-trichlorobenzene.
- Fractional distillation is used to isolate 1,4-dichlorobenzene.
2.5 Conversion to Benzene-1,4-dicarbonyl chloride
- 1,4-dichlorobenzene can be further converted to terephthaloyl chloride via oxidation and subsequent chlorination of the carboxyl groups.
- Common reagents for this step include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which convert terephthalic acid to terephthaloyl chloride.
Summary Table of Chlorination Parameters
| Parameter | Value/Range |
|---|---|
| Starting material | Benzene |
| Chlorinating agent | Chlorine gas (Cl2) |
| Catalyst | Ferric chloride (FeCl3) |
| Co-catalyst | Elemental sulfur |
| Temperature | 40°C - 90°C |
| Chlorine:Benzene molar ratio | 2.4 - 2.9 (opt. 2.5 - 2.85) |
| Catalyst:Co-catalyst ratio | ~1:1 |
| Major products | 1,2,4-trichlorobenzene, 1,4-dichlorobenzene |
| Product isolation | Fractional distillation |
Additional Notes on Synthesis and Industrial Considerations
- The amination process for Benzene-1,4-diamine is notable for its high pressure and temperature requirements, which necessitate specialized reactors and safety protocols.
- The chlorination process benefits from the use of elemental sulfur as a co-catalyst, which improves selectivity towards 1,4-dichlorobenzene, reducing unwanted isomers.
- Both processes require careful control of reaction parameters to maximize yield and purity while minimizing byproducts.
- Recovery and reuse of catalysts are feasible, enhancing process economics and sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions.
Condensation Reactions: It can react with diamines to form polyamides.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of benzene-1,4-dicarbonyl chloride.
Catalysts: N,N-dimethylformamide and aluminum chloride are commonly used
Major Products Formed
Polyamides: Formed by the reaction of benzene-1,4-dicarbonyl chloride with diamines.
Aromatic Compounds: Resulting from substitution reactions.
Scientific Research Applications
Polymer Synthesis
Benzene-1,4-diamine; benzene-1,4-dicarbonyl chloride is primarily used in the synthesis of high-performance polymers such as aramid fibers. These polymers are characterized by their:
- Flame Resistance : The structure provides thermal stability, making them suitable for protective clothing.
- Chemical Resistance : They can withstand harsh chemical environments.
- Mechanical Strength : High tensile strength makes them ideal for aerospace and automotive applications.
Table 1: Comparison of Polymer Properties
| Property | Aramid Fibers | Other Polymers |
|---|---|---|
| Flame Resistance | Excellent | Moderate |
| Chemical Resistance | High | Variable |
| Tensile Strength | Very High | Moderate to High |
| Temperature Stability | High | Low to Moderate |
Coatings and Adhesives
The compound serves as a precursor for various coatings and adhesives that require durability and resistance to environmental factors. Its use in coatings enhances:
- Adhesion Properties : Improves bonding with substrates.
- Weather Resistance : Protects against UV degradation.
Electrical Insulation
Due to its thermal stability, benzene-1,4-diamine; benzene-1,4-dicarbonyl chloride is explored for applications in electrical insulation materials. It is particularly valuable in:
- High-Temperature Applications : Suitable for transformers and other electrical components that operate under extreme conditions.
Pharmaceuticals
Research indicates potential applications in pharmaceuticals due to its ability to form complexes with various biological targets. This property allows it to be investigated for:
- Drug Delivery Systems : Enhancing the bioavailability of active pharmaceutical ingredients.
- Antimicrobial Agents : Some derivatives have shown antimicrobial activity in laboratory studies.
Case Study 1: Development of Flame-Retardant Materials
A study investigated the incorporation of benzene-1,4-diamine; benzene-1,4-dicarbonyl chloride into polymer matrices for flame-retardant applications. The results demonstrated that composites exhibited significantly improved flame resistance compared to traditional materials.
Case Study 2: Synthesis of Novel Coatings
Research on novel coatings utilizing this compound showed enhanced adhesion properties and durability under various environmental conditions. The coatings were tested on metal substrates and demonstrated superior performance against corrosion.
Mechanism of Action
The mechanism of action of benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride involves its ability to form strong covalent bonds with other molecules. This property is exploited in the production of polymers, where the compound acts as a cross-linking agent . The molecular targets include amine and carboxyl groups, which facilitate the formation of polyamides .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Key Findings:
- Para vs. Meta Substitution: The para orientation in benzene-1,4-diamine and terephthaloyl chloride enables linear polymer chains with strong intermolecular hydrogen bonding, yielding high crystallinity and mechanical strength. Meta-substituted analogs produce less ordered structures with inferior thermal stability .
- Aliphatic vs. Aromatic Diamines: Aliphatic diamines (e.g., hexamethylenediamine) form flexible polyamides (nylon) with lower melting points (~265°C for nylon 6,6 vs. >500°C for Kevlar) .
Polymer Performance Comparison
Key Findings:
- Para-aramids exhibit 5–10× higher tensile strength than nylons due to aromatic backbone rigidity .
- Meta-aramids (e.g., Nomex) have intermediate properties, balancing flexibility and flame resistance .
Research Advancements
- COF Synthesis: Benzene-1,4-diamine’s strong nucleophilicity enables covalent organic framework (COF) modifications via monomer exchange, creating materials for catalysis or sensing .
- Derivatives: Functionalized derivatives (e.g., N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine) exhibit aggregation-induced emission, useful in organic electronics .
Biological Activity
Benzene-1,4-diamine; benzene-1,4-dicarbonyl chloride, also known as 1,4-benzenediamine terephthalic acid chloride copolymer, is a compound with significant biological activity. This article explores its synthesis, biological properties, and applications in various fields.
- Molecular Formula : C₁₄H₁₂Cl₂N₂O₂
- Molecular Weight : 311.16 g/mol
- CAS Number : 26125-61-1
- Boiling Point : 266°C
- Flash Point : 143.1°C
Synthesis
The synthesis of benzene-1,4-diamine; benzene-1,4-dicarbonyl chloride can be achieved through various methods including condensation reactions of benzene-1,4-dicarboxaldehyde with diamines. The compound can also be polymerized to form copolymers with unique properties useful in biomedical applications .
Antimicrobial Activity
Research has demonstrated that derivatives of benzene-1,4-diamine exhibit notable antimicrobial properties. For instance, coordination compounds derived from benzene-1,4-dicarboxaldehyde and diamines have been shown to possess significant antibacterial and antifungal activities .
| Compound | Antimicrobial Activity | Method of Testing |
|---|---|---|
| Ligand 1 | Effective against E. coli | Disk diffusion |
| Ligand 2 | Inhibitory against S. aureus | MIC determination |
Cytotoxicity and Anticancer Potential
Studies have indicated that benzene-1,4-diamine derivatives may possess cytotoxic effects on various cancer cell lines. A notable study found that certain derivatives inhibited cell proliferation in breast cancer cells with IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 25 |
| A549 (Lung) | 20 |
The biological activity of benzene-1,4-diamine; benzene-1,4-dicarbonyl chloride is thought to involve interaction with cellular targets such as enzymes and receptors. For example, docking studies have revealed potential binding sites on enzymes involved in cancer progression and inflammation pathways .
Case Study 1: Anticancer Activity
A study published in the Journal of Organic Chemistry investigated the anticancer properties of synthesized derivatives of benzene-1,4-diamine. The results showed that these compounds effectively induced apoptosis in cancer cells via the mitochondrial pathway. The study concluded that modifications to the diamine structure could enhance its anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial activity of coordination compounds derived from benzene-1,4-diamine. The study found that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in clinical settings .
Q & A
Q. What are the optimal reaction conditions for synthesizing aromatic polyamides (e.g., Kevlar analogs) from benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride?
- Methodological Answer : The synthesis typically involves interfacial or solution polycondensation. For interfacial polymerization, dissolve benzene-1,4-diamine in an aqueous phase (e.g., water with NaOH to deprotonate the amine) and benzene-1,4-dicarbonyl chloride in an organic solvent (e.g., hexane or chloroform). Rapid stirring at 0–5°C facilitates amide bond formation . For solution polymerization, use polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (80–120°C) under inert gas to prevent hydrolysis of the acid chloride .
Q. How can I characterize the crystallinity and molecular weight of polymers derived from these monomers?
- Methodological Answer :
- Crystallinity : Use X-ray diffraction (XRD) with software like SHELX for structural refinement . High crystallinity in aromatic polyamides is indicated by sharp XRD peaks at 2θ ≈ 20° and 23° .
- Molecular Weight : Gel Permeation Chromatography (GPC) with refractive index detection in solvents like concentrated sulfuric acid (for rigid polymers). Alternatively, intrinsic viscosity measurements in 96% sulfuric acid can estimate molecular weight .
Q. What safety precautions are critical when handling benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride?
- Methodological Answer :
- Benzene-1,4-diamine : Use gloves, fume hoods, and respiratory protection due to its toxicity (potential sensitizer and carcinogen). Store under nitrogen to prevent oxidation .
- Benzene-1,4-dicarbonyl chloride : Highly moisture-sensitive; reactions with water release HCl gas. Use anhydrous conditions and neutralize hydrolyzed byproducts with alkaline solutions .
Advanced Research Questions
Q. How can monomer exchange strategies in covalent organic frameworks (COFs) leverage benzene-1,4-diamine for structural modification?
- Methodological Answer : Benzene-1,4-diamine can replace benzidine in imine-linked COFs via nucleophilic attack under acidic conditions (e.g., acetic acid). The amino group’s electron-donating properties enhance nucleophilicity, enabling irreversible monomer exchange. Monitor crystallinity via XRD and confirm substitution using FTIR (disappearance of C=N stretches at ~1620 cm⁻¹) .
Q. How do stoichiometric imbalances between monomers affect mechanical properties of aromatic polyamides?
- Methodological Answer : Excess benzene-1,4-diamine leads to amine-terminated chains, reducing polymer length and tensile strength. Excess benzene-1,4-dicarbonyl chloride causes acid chloride termination, increasing brittleness. Use MALDI-TOF mass spectrometry to analyze end-group composition and correlate with mechanical testing (e.g., Young’s modulus measurements) .
Q. What analytical methods resolve contradictory data in copolymer composition analysis (e.g., unexpected byproducts)?
- Methodological Answer :
- Byproduct Identification : Combine LC-MS (for low-molecular-weight species) and solid-state NMR (for polymer-bound impurities). For example, hydrolyzed acid chloride (terephthalic acid) can be detected via LC-MS (m/z 166.1) .
- Computational Validation : Use density functional theory (DFT) to model side reactions (e.g., partial hydrolysis) and compare simulated FTIR/NMR spectra with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
